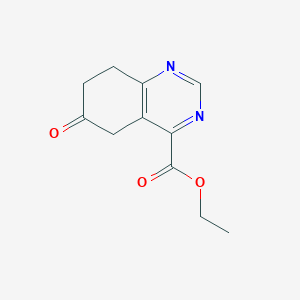![molecular formula C23H38O2S2 B14165405 Methyl 2'-ethyl-2',4b',8'-trimethyldodecahydro-2'h-spiro[1,3-dithiolane-2,1'-phenanthrene]-8'-carboxylate CAS No. 4627-50-3](/img/structure/B14165405.png)
Methyl 2'-ethyl-2',4b',8'-trimethyldodecahydro-2'h-spiro[1,3-dithiolane-2,1'-phenanthrene]-8'-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2’-ethyl-2’,4b’,8’-trimethyldodecahydro-2’h-spiro[1,3-dithiolane-2,1’-phenanthrene]-8’-carboxylate is a complex organic compound with a unique structure that includes a spiro linkage, dithiolane ring, and phenanthrene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2’-ethyl-2’,4b’,8’-trimethyldodecahydro-2’h-spiro[1,3-dithiolane-2,1’-phenanthrene]-8’-carboxylate typically involves multiple steps, including the formation of the spiro linkage and the incorporation of the dithiolane ring. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2’-ethyl-2’,4b’,8’-trimethyldodecahydro-2’h-spiro[1,3-dithiolane-2,1’-phenanthrene]-8’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of hydrogen gas and a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the phenanthrene core or the dithiolane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Methyl 2’-ethyl-2’,4b’,8’-trimethyldodecahydro-2’h-spiro[1,3-dithiolane-2,1’-phenanthrene]-8’-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 2’-ethyl-2’,4b’,8’-trimethyldodecahydro-2’h-spiro[1,3-dithiolane-2,1’-phenanthrene]-8’-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are ongoing to fully understand its potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Methyl 2’-ethyl-2’,4b’,8’-trimethyldodecahydro-2’h-spiro[1,3-dithiolane-2,1’-phenanthrene]-8’-carboxylate is unique due to its spiro linkage and dithiolane ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.
Propiedades
Número CAS |
4627-50-3 |
|---|---|
Fórmula molecular |
C23H38O2S2 |
Peso molecular |
410.7 g/mol |
Nombre IUPAC |
methyl 7'-ethyl-1',4'a,7'-trimethylspiro[1,3-dithiolane-2,8'-2,3,4,4b,5,6,8a,9,10,10a-decahydrophenanthrene]-1'-carboxylate |
InChI |
InChI=1S/C23H38O2S2/c1-6-20(2)13-10-16-17(23(20)26-14-15-27-23)8-9-18-21(16,3)11-7-12-22(18,4)19(24)25-5/h16-18H,6-15H2,1-5H3 |
Clave InChI |
OYCPIYLGNKGHOM-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CCC2C(C13SCCS3)CCC4C2(CCCC4(C)C(=O)OC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[Benzyl(methyl)sulfamoyl]-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2(3H)-ylidene)benzamide](/img/structure/B14165322.png)
![6-Amino-2-(1,3-dimethylpyrazol-4-yl)benzo[de]isoquinoline-1,3-dione](/img/structure/B14165328.png)
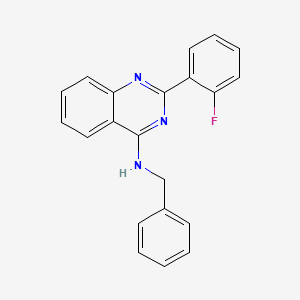

![N-[3-(2-pyridin-2-ylquinazolin-4-yl)oxyphenyl]acetamide](/img/structure/B14165339.png)
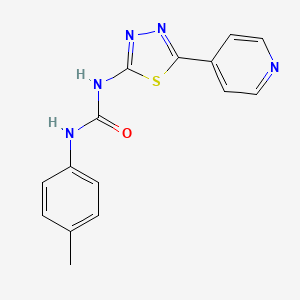

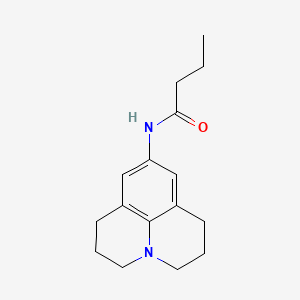
![2-[3-(4-Oxo-1,2,3-benzotriazin-3-yl)propanoylamino]acetic acid](/img/structure/B14165370.png)
![2-[5-[[2-(4-Benzylpiperazin-1-yl)-5-cyano-1,4-dimethyl-6-oxopyridin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B14165372.png)
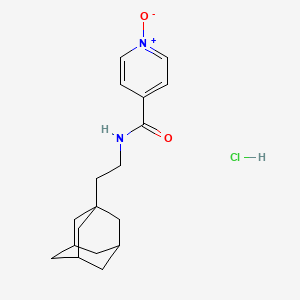
![10-[3-[4-(2-Phenoxyethyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine](/img/structure/B14165380.png)
![2-[2-[4-(4-methylimidazol-1-yl)phenyl]-3-oxo-1,4-diazaspiro[4.4]non-1-en-4-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B14165382.png)
